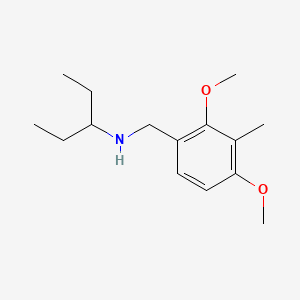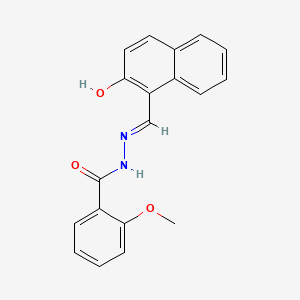![molecular formula C18H14N2O3 B10897631 Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B10897631.png)
Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their significant roles in various biological and pharmacological activities. The structure of this compound includes a fused indoloquinazoline ring system, which is a common motif in many natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl (E)-3-(2-aminophenyl) acrylate with 2-formylbenzonitrile in the presence of a base such as cesium carbonate (Cs2CO3). This reaction proceeds through a base-catalyzed tandem addition, cyclization, and rearrangement process initiated by the aniline molecule, followed by sequential aza-Michael addition and dehydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity would be critical in an industrial setting.
化学反応の分析
Types of Reactions
Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical products.
作用機序
The mechanism by which ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets.
類似化合物との比較
Similar Compounds
Ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl) acetate: This compound has a similar fused ring system and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: These compounds share some structural features and are known for their pharmaceutical applications.
Quinazoline derivatives: A broad class of compounds with significant biological activities, often used in medicinal chemistry.
Uniqueness
Ethyl 5-oxo-5,11-dihydroisoindolo[2,1-a]quinazoline-2-carboxylate is unique due to its specific fused ring system and the presence of a carboxylate ester group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
ethyl 5-oxo-11H-isoindolo[2,1-a]quinazoline-2-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-2-23-18(22)11-7-8-14-15(9-11)20-10-12-5-3-4-6-13(12)16(20)19-17(14)21/h3-9H,2,10H2,1H3 |
InChIキー |
JFWIWMXNJCAAMS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-[(5-{1-[(4-iodophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897555.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897558.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10897560.png)
![3-Chloro-6-methylbenzo[b]thiophen-2-yl piperidyl ketone](/img/structure/B10897566.png)
![4-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B10897587.png)

![3-nitro-N-[3-({(2Z)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10897591.png)
![O~2~-[2-(1-Adamantyl)acetyl]-2-thiophenecarbohydroximamide](/img/structure/B10897609.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10897614.png)
methanone](/img/structure/B10897621.png)
![(2E)-2-[2-(hexyloxy)benzylidene]hydrazinecarboxamide](/img/structure/B10897622.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10897637.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10897640.png)

